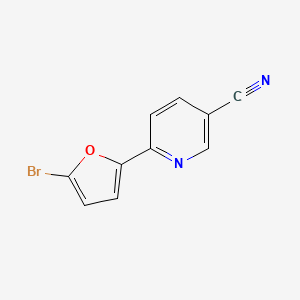

6-(5-bromofuran-2-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

619334-29-1 |

|---|---|

Molecular Formula |

C10H5BrN2O |

Molecular Weight |

249.06 g/mol |

IUPAC Name |

6-(5-bromofuran-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H5BrN2O/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H |

InChI Key |

JMVGDWOYNIKXAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=CC=C(O2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 5 Bromofuran 2 Yl Nicotinonitrile and Its Key Derivatives

Established Preparative Routes to the Core Compound

While a direct, single-step synthesis of 6-(5-bromofuran-2-yl)nicotinonitrile may not be extensively reported, its preparation can be logically approached through a multi-step sequence involving the formation of the furan-pyridine linkage followed by functionalization of the furan (B31954) ring.

Reported Synthetic Pathways

A plausible and commonly employed strategy for the synthesis of 6-aryl or 6-heteroarylnicotinonitriles involves the cross-coupling of a halogenated nicotinonitrile precursor with an appropriate organometallic reagent. For the synthesis of the parent 6-(furan-2-yl)nicotinonitrile, a Suzuki-Miyaura or Stille coupling reaction is a standard approach.

One established pathway would involve the reaction of 6-chloronicotinonitrile with furan-2-boronic acid under palladium catalysis. libretexts.org This Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids. libretexts.orgmdpi.com Alternatively, a Stille coupling reaction between 6-chloronicotinonitrile and 2-(tributylstannyl)furan (B54039) offers another robust method for creating the desired bi-heterocyclic linkage. wikipedia.orgorganic-chemistry.org

Following the successful synthesis of 6-(furan-2-yl)nicotinonitrile, the introduction of the bromine atom at the 5-position of the furan ring is the subsequent key transformation. This is typically achieved through electrophilic bromination. The furan ring is susceptible to electrophilic attack, and reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent can be employed to achieve regioselective bromination at the C5 position. researchgate.net

Precursor Chemical Transformations and Their Optimizations

For the initial cross-coupling reaction, the choice of catalyst, ligand, base, and solvent system is paramount. In Suzuki-Miyaura couplings, catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand are commonly used. mdpi.comnih.gov The choice of base, typically an inorganic carbonate like potassium carbonate or cesium carbonate, and the solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water, are crucial for efficient catalytic turnover. nih.gov

In the case of Stille couplings, the catalyst system often comprises a palladium(0) source, such as Pd(PPh₃)₄, and may be enhanced by the addition of a copper(I) co-catalyst. organic-chemistry.orgmsu.edu The reaction conditions are generally anhydrous, with solvents like toluene or DMF being common choices. A significant advantage of Stille coupling is the stability of the organostannane reagents to a wide range of functional groups. libretexts.org

The subsequent bromination step requires careful control of stoichiometry and reaction temperature to ensure selective monobromination at the desired position and to avoid the formation of polybrominated byproducts. The reactivity of the furan ring can be modulated by the electronic nature of the attached nicotinonitrile moiety.

Palladium-Catalyzed Cross-Coupling Strategies Utilizing the Bromine Center

The bromine atom on the furan ring of this compound provides a reactive handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and other organic fragments, leading to a diverse library of derivatives.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful tool for the arylation and heteroarylation of this compound. libretexts.org This reaction involves the palladium-catalyzed coupling of the bromo-compound with a variety of aryl or heteroaryl boronic acids or their corresponding esters. mdpi.commit.edu

The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and functional group tolerance. nih.govmit.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | nih.gov |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | lookchem.com |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 80 | nih.gov |

This table presents generalized conditions and specific optimizations are often required for individual substrates.

Stille Coupling for Furan and Thiophene Integration

The Stille coupling offers a complementary strategy for the derivatization of this compound, particularly for the introduction of other five-membered heterocyclic rings such as furan and thiophene. wikipedia.orgorganic-chemistry.org This reaction pairs the bromo-substituted substrate with an organostannane reagent, such as tributylstannylfuran or tributylstannylthiophene, in the presence of a palladium catalyst.

A key advantage of the Stille reaction is its tolerance to a broad range of functional groups and the stability of the organostannane reagents. libretexts.org The mechanism follows a similar catalytic cycle to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The efficiency of the Stille coupling can often be enhanced by the addition of copper(I) salts as co-catalysts. organic-chemistry.org

Table 2: Illustrative Conditions for Stille Coupling of Aryl Bromides

| Catalyst | Additive | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | CuI | DMF | 80-100 | researchgate.net |

| Pd(OAc)₂ | - | Toluene | 110 | organic-chemistry.org |

| Pd₂(dba)₃ | AsPh₃ | Dioxane | 100 | researchgate.net |

This table provides general conditions; specific substrate combinations may necessitate optimization.

Other Relevant Palladium-Catalyzed Bond Formations in Context

Beyond Suzuki-Miyaura and Stille couplings, the bromine atom of this compound can participate in other palladium-catalyzed transformations to generate further structural diversity. These include, but are not limited to, Sonogashira coupling for the introduction of alkyne moieties, Heck coupling for the formation of carbon-carbon bonds with alkenes, and Buchwald-Hartwig amination for the installation of nitrogen-based functional groups. Each of these reactions provides a distinct avenue for the synthesis of novel derivatives with potentially unique chemical and physical properties. The choice of reaction is dictated by the desired target structure and the compatibility of the functional groups present in the coupling partners. polyu.edu.hk

Functional Group Interconversions and Strategic Derivatization of the Core Scaffold

The molecular structure of this compound offers multiple sites for chemical modification: the nitrile group on the pyridine (B92270) ring, the C-Br bond on the furan ring, and the C-H bonds of both heterocyclic systems. Strategic derivatization leverages the distinct reactivity of these sites to build molecular complexity.

Conversion of the Nitrile Group to Amidine Functionalities

The transformation of a nitrile group into an amidine is a valuable step in medicinal chemistry, as the resulting basic amidine group can engage in important hydrogen bonding interactions. Several methods exist for this conversion, often proceeding through an intermediate that activates the nitrile carbon toward nucleophilic attack. wikipedia.orggoogle.com

Table 1: Selected Methods for Nitrile to Amidine Conversion | Method | Intermediate | Key Reagents | Notes | | :--- | :--- | :--- | :--- | | Pinner Synthesis | Imidate | 1. Alcohol, HCl | 2. Ammonia or Amine | A classic, two-step method. google.com | | Amidoxime Reduction | Amidoxime | 1. Hydroxylamine | 2. Reducing agent (e.g., H₂, Pd/C; (Et)₃SiH, PdCl₂) | Useful for complex molecules; catalyst choice is crucial to avoid side reactions. manchester.ac.uk | | Cysteine-Catalyzed | Thioimidate | Cysteine | A method published by Eschenmoser. google.com | | Lewis Acid-Mediated | Activated Nitrile | Amine, Lewis Acid (e.g., AlCl₃, ZnCl₂) | Requires stoichiometric amounts of the Lewis acid. mdpi.com |

Selective Functionalization Reactions at the Furan Moiety

The furan ring in this compound contains a bromine atom, which serves as a versatile synthetic handle for introducing new substituents via cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are powerful tools for forming new carbon-carbon bonds at this position, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.

Beyond the bromo-substituent, the furan ring itself can undergo electrophilic substitution reactions. pharmaguideline.com However, furan is sensitive to strong acids, which can cause polymerization or ring-opening. pharmaguideline.comnih.gov Therefore, reactions like nitration or halogenation must be performed under mild conditions. pharmaguideline.com For instance, nitration can be achieved at low temperatures using acetyl nitrate, and bromination can be controlled to yield 2-bromofuran (B1272941) by using bromine in dioxane at low temperatures. pharmaguideline.com The reactivity of the furan ring is influenced by the electronic nature of its substituents; electron-donating groups enhance reactivity, while electron-withdrawing groups, such as the nicotinonitrile moiety in the title compound, decrease it. mdpi.com Selective palladium-catalyzed α- and β-arylations of furan rings have been developed, demonstrating that reaction conditions can be tuned to control the site of functionalization. researchgate.netrsc.org

Introduction of Diverse Substituents via Modular Synthesis

Modular synthesis relies on the use of a core scaffold that can be readily functionalized with a variety of building blocks. The this compound structure is well-suited for this approach. The bromine atom on the furan ring is a key attachment point for diversity. Using palladium-catalyzed cross-coupling reactions, a library of analogs can be synthesized by reacting the core scaffold with a diverse set of boronic acids or esters (Suzuki coupling), organostannanes (Stille coupling), or alkenes (Heck coupling).

This strategy allows for the systematic exploration of the chemical space around the core structure. For example, by varying the aryl or heteroaryl boronic acid in a Suzuki coupling, one can investigate how different substituents at the 5-position of the furan ring influence the properties of the molecule. The synthesis of various nicotinonitrile derivatives often relies on such modular, one-pot, or multi-component reaction strategies to build libraries of compounds efficiently. researchgate.netlongdom.org

Chemoselective Transformations of Related Furan-Containing Nitrile Systems

Chemoselectivity—the ability to react with one functional group in the presence of others—is a significant challenge in the synthesis of complex molecules containing multiple reactive sites. Furan-containing nitrile systems present a particular challenge due to the sensitivity of the furan ring and the reactivity of the nitrile group.

Selective Reduction of Unsaturated Bonds in Conjunction with Furan and Nitrile Groups

The selective reduction of a carbon-carbon double bond in a molecule that also contains a furan ring and a nitrile group is a difficult transformation. nih.gov Standard reduction methods often lead to undesired side reactions. For instance, catalytic hydrogenation can saturate the furan ring, while strong hydride reagents like lithium aluminum hydride can reduce the nitrile group to an amine. nih.govyoutube.com Borohydride (B1222165) reductions can also be problematic; in the case of a 3-(5-bromofuran-2-yl)-2-cyanopropenenitrile, reduction with sodium borohydride led to the formation of many side products. nih.gov

To address this, milder and more selective reducing agents are required. A notable success in this area is the use of 2-phenylbenzimidazoline, generated in situ, for the efficient and highly selective reduction of α,β-unsaturated dinitriles containing a furan ring. nih.govresearchgate.net This method effectively reduces the conjugated C=C double bond while leaving both the furan ring and the nitrile groups unaffected. nih.govnih.gov This process represents a valuable alternative when traditional metal-catalyzed hydrogenations or borohydride reductions fail. nih.gov

Table 2: Chemoselectivity in the Reduction of Furan-Containing Unsaturated Nitriles

| Substrate Example | Reducing Agent | Outcome | Reference |

|---|---|---|---|

| 3-(5-bromofuran-2-yl)-2-cyanopropenenitrile | NaBH₄ | Formation of many side products | nih.gov |

| 3-(5-nitrofuran-2-yl)-2-cyanopropenenitrile | Catalytic Hydrogenation (Pd/C) | Decomposition observed | nih.gov |

Challenges and Strategies for Chemoselectivity in Furan Derivatives

The furan ring presents several challenges for achieving chemoselectivity in organic synthesis. Its aromatic character is less pronounced than that of benzene, making it susceptible to reactions that break its aromaticity, such as Diels-Alder cycloadditions where it can act as the diene. mdpi.com

A primary challenge is the furan ring's sensitivity to acidic and basic conditions. nih.govresearchgate.net Strong acids can lead to protonation, followed by ring-opening or polymerization. pharmaguideline.com This sensitivity necessitates the use of mild reaction conditions and carefully chosen reagents. For example, electrophilic substitutions must often be carried out with mild agents at low temperatures to avoid degradation. pharmaguideline.com

Another challenge is controlling regioselectivity. In electrophilic substitutions on an unsubstituted furan, reaction at the 2-position is strongly favored. However, in a substituted furan like this compound, the existing substituents will direct incoming electrophiles, and achieving selectivity for a specific open position can be difficult.

Strategies to overcome these challenges include:

Use of Mild Reagents: Employing non-acidic conditions and mild reagents, such as using 2-phenylbenzimidazoline for reductions instead of harsher methods. nih.gov

Catalyst Control: Selecting specific catalysts that can differentiate between functional groups, as seen in palladium-catalyzed cross-coupling reactions that selectively target the C-Br bond. researchgate.netrsc.org

Protecting Groups: Temporarily masking a reactive functional group to direct a reaction to another part of the molecule.

Reaction Condition Optimization: Carefully controlling temperature, solvent, and reaction time to favor the desired transformation over side reactions.

By understanding the inherent reactivity of the furan nucleus and employing these strategies, chemists can achieve a high degree of control and selectivity in the synthesis of complex furan-containing molecules.

Mechanistic Investigations and Reaction Pathway Elucidation in the Synthesis of this compound

The synthesis of complex biaryl compounds such as this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Understanding the underlying mechanisms of these transformations is critical for optimizing reaction conditions and maximizing yields. This article delves into the mechanistic investigations surrounding the formation of this specific compound, focusing on the catalytic cycles, theoretical modeling of intermediates, and kinetic analyses that govern its synthesis. The most probable synthetic route involves a Suzuki-Miyaura cross-coupling reaction, which provides a versatile method for forming carbon-carbon bonds between heterocyclic rings. bohrium.comresearchgate.net

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic character of 6-(5-bromofuran-2-yl)nicotinonitrile is central to its reactivity and molecular interactions. Molecular orbital theory provides a framework for understanding the distribution of electrons within the molecule. Key parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For related nicotinonitrile derivatives, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is typically distributed over the electron-deficient regions. This separation of frontier orbitals dictates the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic transitions, implying higher chemical reactivity.

Density Functional Theory (DFT) Calculations for Structural and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometry and reactivity of organic molecules. For compounds structurally similar to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), have been employed to optimize the molecular structure. These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography.

DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For analogous pyridine (B92270) derivatives, the nitrogen atom of the nitrile group and the pyridine ring typically exhibit negative electrostatic potential, indicating their susceptibility to electrophilic attack. Conversely, regions with positive potential are prone to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated using DFT. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Representative Nicotinonitrile Derivative

| Descriptor | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Electronegativity (χ) | 4.45 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Electrophilicity (ω) | 4.22 eV |

Note: The data in this table is representative of a generic nicotinonitrile derivative and is intended for illustrative purposes.

Molecular Modeling Approaches for Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in this compound and its interactions with other molecules are critical to its function. Molecular modeling techniques are employed to explore the conformational landscape of the molecule. The dihedral angle between the furan (B31954) and pyridine rings is a key conformational parameter. For similar bi-aromatic systems, a non-planar arrangement is often the most stable conformation due to the minimization of steric hindrance.

In the solid state, intermolecular interactions play a crucial role in the crystal packing. For related bromo-substituted heterocyclic compounds, interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between aromatic rings, have been observed to stabilize the crystal structure. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insights into the packing motifs. For instance, in a related bromo-imidazo[4,5-b]pyridine derivative, H···H, H···C/C···H, and H···Br/Br···H contacts were found to be the most significant contributors to the crystal packing.

Computational Predictions of Reaction Mechanisms and Energetics

Computational chemistry offers a powerful means to investigate the mechanisms and energetics of chemical reactions. For reactions involving furan derivatives, such as cycloadditions, DFT calculations can be used to map out the potential energy surface and identify transition states and intermediates.

For example, in the context of cycloaddition reactions, the feasibility of different pathways, such as concerted versus stepwise mechanisms, can be evaluated by calculating the activation energies. The nature of the frontier molecular orbitals of the reactants can predict the regioselectivity and stereoselectivity of the reaction. In reactions of dienylfurans, the relative energies of different reaction pathways can determine whether a [4+2] or an [8+2] cycloaddition product is favored.

While specific reaction mechanisms for this compound have not been extensively reported, computational studies on related nicotinonitrile compounds have elucidated mechanisms such as nucleophilic substitution and cycloaddition. The calculated activation barriers and reaction energies from these studies provide valuable predictions about the reactivity of the nicotinonitrile scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

For 6-(5-bromofuran-2-yl)nicotinonitrile, ¹H NMR spectroscopy would be employed to identify the number and environment of all hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the protons on the nicotinonitrile and bromofuran rings. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for the unambiguous assignment of each proton to its specific position on the heterocyclic rings.

Complementary to this, ¹³C NMR spectroscopy would identify all unique carbon environments within the molecule. The spectrum would display signals for each carbon atom in the pyridine (B92270), furan (B31954), and nitrile functional groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

While these NMR techniques are fundamental for structural elucidation, specific experimental data such as chemical shifts and coupling constants for this compound are not detailed in the currently reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique provides an experimental mass that can be compared against a calculated theoretical mass to confirm the molecular formula.

The molecular formula for this compound is C₁₀H₅BrN₂O. bldpharm.com HRMS analysis would aim to detect the molecular ion peak, typically [M+H]⁺ in positive ion mode, and measure its m/z value to four or five decimal places. The presence of a bromine atom would be readily identifiable by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. While this method is standard for confirming the molecular formula, specific experimental HRMS data comparing the found m/z value to the theoretical value for this compound is not available in the searched literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic feature in its IR spectrum would be the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in the range of 2210-2230 cm⁻¹. nih.gov Other key absorptions would include C-H stretching frequencies for the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the pyridine and furan rings (in the 1400-1600 cm⁻¹ region), and the C-O-C stretching of the furan ring. The C-Br stretching vibration would appear at lower frequencies in the fingerprint region. Although these absorptions are expected based on the compound's structure, a specific, experimentally recorded IR or Raman spectrum for this compound has not been detailed in the reviewed literature.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, this technique can elucidate exact bond lengths, bond angles, and intermolecular interactions, providing unequivocal proof of a molecule's structure and stereochemistry.

A successful single-crystal X-ray diffraction analysis of this compound would provide definitive data on the planarity of the furan and pyridine rings and the dihedral angle between them. It would also reveal how the molecules pack in the crystal lattice, highlighting any potential intermolecular interactions such as π–π stacking or halogen bonding. However, there are no reports of a single-crystal structure determination for this specific compound in the surveyed scientific literature.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation of compounds and the assessment of their purity. Thin-Layer Chromatography (TLC) is commonly used for rapid analysis and monitoring the progress of chemical reactions, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.

These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a specific HPLC method would involve selecting an appropriate column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve a sharp, symmetrical peak for the compound, with a characteristic retention time. The purity would then be determined by the percentage of the total peak area that corresponds to the main compound peak. While these methods are standard practice in chemical synthesis and analysis, specific protocols, such as solvent systems for TLC or detailed HPLC conditions for this compound, have not been described in the reviewed sources.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared with the theoretical percentages calculated from the proposed molecular formula to verify the compound's stoichiometry and purity.

The molecular formula of this compound is C₁₀H₅BrN₂O. In research where this compound was utilized as a synthetic precursor, it was confirmed that elemental analyses were performed and the results were within ±0.4% of the theoretical values, affirming the compound's elemental composition. researchgate.net The calculated theoretical percentages are presented in the table below.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass Total | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 48.25 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 2.02 |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.08 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.25 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.42 |

| Total | | | | 249.067 | 100.00 |

Exploration in Advanced Material Science Applications

Role as a Synthetic Synthon for Functional Polymeric Architectures

The presence of a bromine atom on the furan (B31954) ring and a nitrile group on the pyridine (B92270) ring makes 6-(5-bromofuran-2-yl)nicotinonitrile a valuable synthetic synthon for the construction of functional polymeric architectures. The bromo-substituent is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in polymer synthesis.

Key cross-coupling reactions that can utilize this compound as a monomer include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated furan with an organoboron compound. It is a highly versatile and functional-group-tolerant method for creating C-C bonds, making it ideal for the synthesis of conjugated polymers with tailored electronic and optical properties. The use of Suzuki-Miyaura catalyst transfer polymerization can lead to the preparation of conjugated polymers with controlled molecular weight and dispersity. rsc.org

Stille Coupling: This reaction pairs the bromofuran with an organotin reagent. Stille polycondensation is known for its excellent compatibility with a wide range of functional groups and often proceeds with high yields, making it a robust method for synthesizing functional polymers. wiley-vch.de

Sonogashira Coupling: This involves the coupling of the bromofuran with a terminal alkyne. This reaction is instrumental in the synthesis of poly(arylene ethynylene)s, a class of conjugated polymers with interesting photophysical and electronic properties. mdpi.com

The nicotinonitrile moiety can also play a role in directing the polymer architecture and imparting specific functionalities. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, potentially leading to the formation of metallopolymers with interesting catalytic or magnetic properties. Furthermore, the nitrile group can be chemically modified post-polymerization to introduce other functional groups, further expanding the versatility of the resulting polymer.

Incorporation into Supramolecular Assemblies and Frameworks

The structural features of this compound make it an attractive candidate for incorporation into supramolecular assemblies and frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

For COFs, which are constructed from organic building blocks linked by covalent bonds, this compound could be functionalized with reactive groups (e.g., boronic acids, amines) to serve as a monomer. The resulting COFs would possess the inherent electronic and photophysical properties of the furan-nicotinonitrile core, making them promising materials for optoelectronic applications. rsc.org The defined porosity and crystalline nature of COFs, combined with the electronic characteristics of the building block, could lead to materials with efficient charge transport and light-harvesting capabilities.

Design Principles for Optoelectronic Material Components

The design of organic optoelectronic materials often relies on the strategic combination of electron-donating and electron-accepting moieties to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The this compound scaffold embodies this principle. The furan ring is generally considered electron-rich, while the nicotinonitrile unit is electron-deficient. This intramolecular charge-transfer character is a key design feature for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Key design considerations for utilizing this compound in optoelectronic materials include:

Tuning the Band Gap: The energy gap between the HOMO and LUMO can be modulated by introducing different substituents on both the furan and pyridine rings. Electron-donating groups on the furan ring would raise the HOMO level, while electron-withdrawing groups on the pyridine ring would lower the LUMO level, leading to a smaller band gap and a red-shift in absorption and emission spectra.

Improving Solubility and Processability: The introduction of flexible alkyl or alkoxy side chains can improve the solubility of the material in common organic solvents, which is crucial for solution-based processing techniques used in the fabrication of large-area electronic devices.

Controlling Intermolecular Interactions: The nitrile group and the bromine atom can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, which can influence the solid-state packing and morphology of the material, ultimately affecting its electronic properties.

Photophysical Studies on Related Furan-Nicotinonitrile Derivatives

Table 1: Photophysical Properties of Selected Nicotinonitrile Derivatives in Different Solvents Data extracted from a study on 2-amino-4,6-diphenylnicotinonitriles and is intended for comparative purposes.

| Compound | Solvent | Emission Maxima (λem, nm) |

| 2-amino-4,6-diphenylnicotinonitrile | Toluene (B28343) | 304 / 401 |

| DMSO | 309 / 414 | |

| Methanol | 309 / 414 | |

| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Toluene | 311 / 404 |

| DMSO | 316 / 420 | |

| Methanol | 316 / 420 | |

| 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Toluene | 320 / 412 |

| DMSO | 325 / 427 | |

| Methanol | 325 / 427 |

The data in the table demonstrates that the emission maxima of nicotinonitrile derivatives are influenced by solvent polarity, with a general trend towards a red-shift in more polar solvents. This solvatochromic behavior is indicative of a change in the dipole moment of the molecule upon excitation, which is characteristic of compounds with intramolecular charge-transfer character.

The presence of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups also significantly impacts the emission wavelengths. It is anticipated that this compound would exhibit similar trends, with its photophysical properties being tunable through further chemical modification. The furan moiety, being an electron-rich heterocycle, is expected to contribute to the fluorescent properties of the molecule. nih.gov The heavy bromine atom could potentially influence the photophysical pathways by promoting intersystem crossing, which might lead to phosphorescence or affect the fluorescence quantum yield.

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Routes

The synthesis of nicotinonitrile derivatives has traditionally relied on multi-step processes that often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents. The future of synthesizing 6-(5-bromofuran-2-yl)nicotinonitrile and its analogs lies in the adoption of greener, more efficient synthetic protocols that prioritize sustainability, atom economy, and reduced environmental impact.

| Synthetic Approach | Traditional Methods | Novel/Green Methods |

| Strategy | Stepwise synthesis, Claisen-Schmidt condensation | One-pot multicomponent reactions (MCRs) |

| Solvents | Chloroform, Ethanol, Methanol | Eucalyptol, water, ionic liquids |

| Catalysts | Stoichiometric bases/acids | Transition metal catalysts (e.g., NbCl5), biocatalysts |

| Energy Input | Conventional heating | Microwave irradiation, ultrasonic activation |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, improved atom economy, use of benign substances |

Exploration of Unconventional Derivatization and Functionalization Strategies

The molecular structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives with tailored properties. The bromine atom on the furan (B31954) ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of various aryl, alkyl, or alkynyl groups.

The pyridine (B92270) ring and the nitrile group are also amenable to a range of transformations. The pyridine nitrogen can be N-alkylated or oxidized, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine. Furthermore, advanced strategies like C-H activation could enable direct functionalization of the pyridine and furan rings, bypassing the need for pre-functionalized starting materials. These unconventional strategies will be crucial for systematically exploring the chemical space around this scaffold and for developing structure-activity relationships (SAR) for various applications. For instance, creating thieno[2,3-b]pyridine derivatives through cyclization has been shown to yield compounds with interesting biological activities. nih.gov

Advanced In-Silico Design and Predictive Tools for Molecular Engineering

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of novel compounds. For this compound, in silico methods can be employed to predict a wide range of properties and guide synthetic efforts.

Molecular docking studies can simulate the binding of derivatives to biological targets, such as protein kinases (e.g., VEGFR-2, PIM-1 kinase) or enzymes, to identify promising candidates for anticancer or anti-inflammatory therapies. nih.govekb.eg Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the rational design of more potent compounds.

Beyond biological applications, Density Functional Theory (DFT) calculations can predict the electronic properties, such as the HOMO-LUMO energy gap, which are crucial for designing functional organic materials. researchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the drug-likeness and potential toxicity of virtual compounds early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

| In-Silico Tool | Application for this compound Derivatives | Predicted Outcome/Property |

| Molecular Docking | Simulating binding interactions with protein targets (e.g., kinases, enzymes). | Binding affinity, interaction modes, potential as a therapeutic agent. nih.govnih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure, orbital energies, and molecular properties. | HOMO-LUMO gap, charge distribution, reactivity, suitability for electronic materials. researchgate.net |

| ADMET Prediction | Assessing pharmacokinetic and toxicological profiles. | Bioavailability, metabolic stability, potential toxicity, drug-likeness. nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity or physical properties. | Predictive models for designing new derivatives with enhanced potency or desired properties. |

Potential in Next-Generation Functional Organic Materials with Tunable Properties

The conjugated π-system formed by the furan and pyridine rings, along with the strong electron-withdrawing nitrile group, endows this compound with intrinsic electronic and photophysical properties that are highly desirable for functional organic materials. Nicotinonitrile derivatives are already recognized for their potential as electrical and optical materials. researchgate.net

By applying the derivatization strategies outlined in section 7.2, the electronic properties of this scaffold can be precisely tuned. For example, introducing electron-donating groups via cross-coupling reactions can reduce the HOMO-LUMO gap, shifting absorption and emission spectra to longer wavelengths. This tunability makes these compounds promising candidates for a variety of applications:

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials, where their electronic properties can be tuned to achieve different emission colors and high efficiencies.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

Non-Linear Optical (NLO) Materials: The push-pull electronic nature of the scaffold can lead to large second-order NLO responses, useful for applications in telecommunications and optical computing. researchgate.net

Chemical Sensors: Functionalization with specific recognition moieties could lead to materials whose optical or electrical properties change upon binding to a target analyte.

The combination of rational in silico design and versatile synthetic functionalization will enable the engineering of next-generation organic materials based on the this compound core with precisely controlled and optimized properties for specific technological applications.

Q & A

Q. What are the standard synthetic routes for 6-(5-bromofuran-2-yl)nicotinonitrile, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura coupling between 5-bromofuran-2-boronic acid and halogenated nicotinonitrile precursors. Key intermediates are characterized using:

- Melting point analysis (e.g., uncorrected values recorded via Gallenkamp apparatus) .

- NMR spectroscopy : and NMR (e.g., DMSO-d6 solvent, δ values for aromatic protons and carbons) to confirm regioselectivity and purity .

- Mass spectrometry (GC-MS) to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers validate the structural conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Bond lengths and angles (e.g., C–C = 1.38–1.42 Å, Br–C = 1.89 Å) confirm steric and electronic effects .

- Torsional angles (e.g., C6A–C1A–C2A–C3A = -0.1°) reveal planarity or distortion in the furan-nicotinonitrile system .

Q. What chromatographic methods are effective for purifying this compound?

- Thin-layer chromatography (TLC) with silica gel F254 plates and UV detection monitors reaction progress .

- Column chromatography using ethyl acetate/hexane gradients isolates the product from byproducts .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural analysis?

- Variable-temperature NMR or COSY/NOESY experiments clarify dynamic effects like hindered rotation or tautomerism .

- Cross-validate with DEPT-135 or HSQC to assign ambiguous signals (e.g., distinguishing nitrile carbons at δ ~115 ppm from aromatic carbons) .

Q. What strategies optimize regioselective bromination in the furan-nicotinonitrile scaffold?

- Computational modeling (DFT) predicts electron density hotspots for bromine substitution .

- Lewis acid catalysis (e.g., AlCl3) directs bromination to the 5-position of the furan ring, minimizing side reactions .

Q. How do solvent polarity and reaction temperature influence cyclization efficiency in nicotinonitrile derivatives?

- High-polarity solvents (e.g., DMF) enhance cyclization by stabilizing transition states, while temperatures >100°C accelerate ring closure but risk decomposition .

- Arrhenius plots correlate rate constants (k) with temperature to identify optimal conditions .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), with binding affinity scores (<-7 kcal/mol suggesting high potency) .

- QSAR models link substituent effects (e.g., Hammett σ values) to antibacterial or anticancer activity .

Q. How can crystallographic data resolve ambiguities in dihedral angles or packing motifs?

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts < 2.8 Å indicate halogen bonding) .

- PIXEL method calculates lattice energies to explain polymorphism or stability trends .

Methodological Challenges and Solutions

Q. How to address low yields in cross-coupling reactions involving bromofuran moieties?

Q. What advanced techniques validate electronic effects in the furan-nicotinonitrile system?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.